molecular formula C16H14N2O2S2 B3311543 N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide CAS No. 946271-09-6

N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide

Cat. No.: B3311543
CAS No.: 946271-09-6
M. Wt: 330.4 g/mol
InChI Key: PFGZFUIOSWHMBB-UHFFFAOYSA-N
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Description

N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a heterocyclic compound that combines a thiazole ring with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized to achieve high yields, and the final compounds are isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of microwave reactors can be scaled up, and the reaction conditions can be optimized for industrial applications to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, thiazolidine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activities. In particular, compounds similar to N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cells. Studies have shown that modifications at specific positions on the thiazole ring can lead to improved potency against these cancer types .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in:

Cancer Therapy

The anticancer properties suggest that this compound could be developed into a therapeutic agent for treating various malignancies. Ongoing research is focused on optimizing its structure to enhance selectivity and reduce toxicity.

Antimicrobial Treatments

The antimicrobial potential positions this compound as a candidate for developing new antibiotics, particularly against resistant bacterial strains.

Case Studies and Research Findings

StudyFocusFindings
CytotoxicityEvaluated against T47D, Caco-2, HT-29; showed significant anticancer activity with specific substitutions enhancing potency.
AntimicrobialDemonstrated activity against multiple bacterial strains; potential for development as an antibiotic.
MechanismInvestigated interaction with cellular pathways; suggested inhibition of key enzymes involved in disease progression.

Future Research Directions

Further studies are required to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Research should focus on:

  • Optimization of Structure : Modifying the compound to improve efficacy and reduce side effects.
  • In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety.
  • Target Identification : Understanding the specific molecular targets involved in its action.

Mechanism of Action

The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but differ in their substituents.

    Thiazole derivatives: Compounds with a thiazole ring and various substituents, such as thiazolidine derivatives.

Uniqueness

N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide is unique due to its combination of a thiazole ring with a furan ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular formula is C13H12N2O2SC_{13}H_{12}N_2O_2S, with a molecular weight of approximately 264.31 g/mol. The structure includes a furan ring and an ethylthio group attached to the thiazole moiety, contributing to its unique chemical properties.

Biological Activities

1. Anticancer Activity

Research indicates that thiazole derivatives often exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound ANCI-H522 (Lung)0.06DHFR inhibition
Compound BMCF7 (Breast)0.1Induction of apoptosis
Compound CSK-OV-3 (Ovarian)2.5Cell cycle arrest

These compounds typically act by inhibiting key enzymes involved in cancer progression or inducing apoptosis in cancer cells .

2. Antimicrobial Activity

Thiazole derivatives also demonstrate antimicrobial properties against a range of pathogens. For example:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
E. coliInhibition4.0 mM
S. aureusInhibition3.5 mM
A. nigerModerate activity4.01 mM

These results suggest that the presence of electron-withdrawing groups on the thiazole ring enhances antimicrobial activity .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of various thiazole derivatives, including this compound, in vitro against multiple cancer cell lines. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity and selectivity towards cancer cells, with some derivatives showing IC50 values lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another study performed antimicrobial screening on a series of thiazole-based compounds, including the target compound. The findings revealed that compounds with specific substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential for developing new antimicrobial agents from thiazole derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Many thiazole derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
  • Cytotoxicity Induction: The compound may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling pathways involved in cell survival .

Properties

IUPAC Name

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-2-21-16-17-13(11-7-4-3-5-8-11)15(22-16)18-14(19)12-9-6-10-20-12/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGZFUIOSWHMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide

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